N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide
Description
The compound “N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide” is a heterocyclic molecule featuring a 1,3,4-thiadiazole core substituted with a 4-chlorobenzyl sulfanyl group and a fused 5,6-dihydro-1,4-oxathiine ring system.
The structural determination of such compounds typically relies on X-ray crystallography, facilitated by software like SHELXL for refinement and WinGX for crystallographic data management . Visualization tools such as ORTEP-3 enable detailed analysis of molecular geometry and intermolecular interactions .
Properties
Molecular Formula |
C20H16ClN3O2S3 |
|---|---|
Molecular Weight |
462.0 g/mol |
IUPAC Name |
N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C20H16ClN3O2S3/c21-15-8-6-13(7-9-15)12-28-20-24-23-19(29-20)22-18(25)16-17(27-11-10-26-16)14-4-2-1-3-5-14/h1-9H,10-12H2,(H,22,23,25) |
InChI Key |
JOJHGAORROZZNT-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=C(O1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Esterification: The process begins with the esterification of 4-chlorobenzoic acid using methanol to form methyl 4-chlorobenzoate.
Hydrazination: The ester is then converted to the corresponding hydrazide by reaction with hydrazine hydrate.
Cyclization: The hydrazide undergoes cyclization with carbon disulfide to form the thiadiazole ring.
Thiol Formation: The thiadiazole derivative is then treated with a chlorinating agent to form the corresponding sulfonyl chloride.
Nucleophilic Substitution: The sulfonyl chloride reacts with a nucleophile, such as an amine, to form the desired thiadiazole derivative.
Oxathiine Formation: The final step involves the formation of the oxathiine ring through a cyclization reaction with an appropriate reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Substitution Reactions
The sulfanyl (-S-) group attached to the 4-chlorobenzyl moiety undergoes nucleophilic substitution under specific conditions. For example:
Key findings:
-
Substitution at the sulfur atom occurs via a nucleophilic mechanism, facilitated by polar aprotic solvents (e.g., benzene) and mild bases like triethylamine .
-
Steric hindrance from the 4-chlorobenzyl group slows substitution kinetics compared to unsubstituted analogs.
Oxidation Reactions
The sulfur atoms in the thiadiazole and sulfanyl groups are susceptible to oxidation:
| Oxidation State | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Sulfoxide | H₂O₂ (30%), RT, 6h | Monoxide formation at sulfanyl group | |
| Sulfone | KMnO₄, acidic conditions, 60°C | Fully oxidized sulfonyl derivative |
Mechanistic notes:
-
Oxidation of the sulfanyl group to sulfoxide proceeds via a radical intermediate, while sulfone formation requires stronger oxidizing agents.
-
The thiadiazole ring remains intact under these conditions due to its aromatic stability.
Reduction Reactions
The carboxamide and thiadiazole moieties participate in selective reductions:
| Target Group | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Carboxamide | LiAlH₄, THF, 0°C → RT | Reduction to amine (-NH₂) | |
| Thiadiazole Ring | H₂, Pd/C, ethanol, 50 psi | Partial saturation of the thiadiazole ring |
Key observations:
-
LiAlH₄ selectively reduces the carboxamide to a primary amine without affecting the thiadiazole or oxathiine rings.
-
Catalytic hydrogenation partially saturates the thiadiazole ring but requires high pressure and prolonged reaction times.
Hydrolysis Reactions
The carboxamide and oxathiine groups undergo hydrolysis under acidic or basic conditions:
| Hydrolysis Type | Conditions | Product | Reference |
|---|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux, 12h | Cleavage to carboxylic acid and amine | |
| Basic Hydrolysis | NaOH (10%), 80°C, 8h | Formation of sodium carboxylate and ammonia |
Mechanistic insights:
-
Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
-
Basic hydrolysis generates a carboxylate intermediate, stabilized by resonance.
Cyclization Reactions
The compound participates in intramolecular cyclization to form fused heterocycles:
| Reagents/Conditions | Product | Reference |
|---|---|---|
| PCl₅, chlorobenzene, 110°C | Formation of thiazolo[5,4-d]oxathiine derivative | |
| POCl₃, DMF, 90°C | Cyclization to imidazothiadiazole |
Key data:
-
Cyclization reactions are highly dependent on the electronic effects of the 4-chlorobenzyl group, which directs regioselectivity .
Electrophilic Aromatic Substitution (EAS)
The phenyl group undergoes EAS at the meta position due to electron-withdrawing effects of adjacent substituents:
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Meta-nitro derivative | |
| Halogenation | Br₂, FeBr₃, CH₂Cl₂, RT | Meta-bromo-substituted product |
Notes:
-
The electron-withdrawing carboxamide and oxathiine groups deactivate the phenyl ring, favoring meta substitution.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits promising antiviral, antibacterial, and antifungal activities.
Agriculture: The compound has shown activity against plant pathogens, making it a candidate for developing new agrochemicals.
Materials Science: The unique structural features of the compound make it suitable for use in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects through the following pathways:
Enzyme Inhibition: The compound can inhibit key enzymes involved in the metabolic pathways of pathogens, leading to their inactivation.
Membrane Disruption: The compound can interact with the cell membranes of pathogens, causing disruption and cell death.
DNA Intercalation: The compound can intercalate into the DNA of pathogens, inhibiting their replication and transcription processes.
Comparison with Similar Compounds
Methodological Considerations
The structural comparisons above are contingent on crystallographic data processed via:
Biological Activity
N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a compound of interest due to its potential biological activities attributed to the 1,3,4-thiadiazole scaffold. This article explores its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, supported by research findings and case studies.
Overview of the Compound
Chemical Structure : The compound features a complex structure characterized by the presence of a 1,3,4-thiadiazole ring and an oxathiine moiety. Its molecular formula is with a molecular weight of approximately 396.0 g/mol.
Physical Properties :
| Property | Value |
|---|---|
| Molecular Formula | C18H22ClN3OS2 |
| Molecular Weight | 396.0 g/mol |
| Hydrogen Bond Acceptor | 5 |
| Hydrogen Bond Donor | 1 |
| XLogP3 | 5.9 |
Anticancer Activity
Several studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:
- Cytotoxicity Studies : The compound has been evaluated for its cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The median inhibitory concentration (IC50) values indicate significant cytotoxicity, with some derivatives showing enhanced activity through structural modifications like the addition of piperazine or piperidine rings .
- Mechanism of Action : The anticancer activity is primarily attributed to the induction of apoptosis in cancer cells. Research shows that compounds with a 4-chlorophenyl substituent exhibit better cytotoxicity due to their ability to activate caspases involved in apoptotic pathways .
Antimicrobial Activity
The 1,3,4-thiadiazole scaffold is known for its broad-spectrum antimicrobial properties:
- In Vitro Studies : Compounds derived from this scaffold have demonstrated activity against various pathogens including Escherichia coli and Staphylococcus aureus. For example, derivatives with different substituents have shown varying degrees of effectiveness against these organisms .
Anti-inflammatory Activity
Research indicates that certain thiadiazole derivatives possess anti-inflammatory properties:
- Inflammation Models : In animal models of inflammation, compounds similar to this compound have shown reduced levels of pro-inflammatory cytokines .
Case Studies
- Study on Anticancer Activity : A study involving the synthesis of various thiadiazole derivatives reported that modifications to the thiadiazole ring significantly enhanced anticancer properties. The most effective compounds induced apoptosis in MCF7 cells with IC50 values lower than traditional chemotherapeutics like doxorubicin .
- Antimicrobial Efficacy : Another research article demonstrated that specific substitutions on the thiadiazole structure led to increased antimicrobial potency against Bacillus megaterium and Aspergillus niger, emphasizing the role of structural diversity in enhancing biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
